5-Ethyl-3-(alpha-methylbenzyl)rhodanine

Description

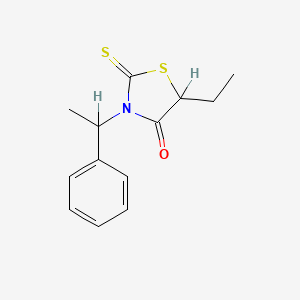

Structure

3D Structure

Properties

CAS No. |

23538-10-5 |

|---|---|

Molecular Formula |

C13H15NOS2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

5-ethyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H15NOS2/c1-3-11-12(15)14(13(16)17-11)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |

InChI Key |

ZFHWEHVYFFJLBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 Ethyl 3 Alpha Methylbenzyl Rhodanine and Analogous Rhodanine Derivatives

Established Synthetic Pathways for the Rhodanine (B49660) Core System

The foundational rhodanine structure can be assembled through several established synthetic strategies. These methods are designed to be efficient and versatile, allowing for the subsequent introduction of various functional groups.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net For the synthesis of the rhodanine core, a common MCR involves the condensation of a primary amine, carbon disulfide, and a halo-acetyl derivative, such as ethyl chloroacetate. semanticscholar.org This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.

A notable example is the reaction between a primary amine, carbon disulfide, and maleic anhydride (B1165640) in water, which proceeds via a sequential Michael addition and intramolecular amide bond formation to yield rhodanine derivatives. researchgate.net Another versatile one-pot method involves the reaction of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate, which provides a concise route to N-substituted rhodanines. semanticscholar.org These MCRs are highly valued for their ability to generate molecular diversity and for their compatibility with green chemistry principles. rsc.org

Table 1: Examples of One-Pot Multicomponent Reactions for Rhodanine Synthesis

| Amine Component | Carbonyl/Halide Component | Reaction Conditions | Product Type |

| Primary Amine | Ethyl Chloroacetate, Aldehyde | Polyethylene glycol (PEG), Room Temperature | 5-Arylidene Rhodanine Derivatives |

| Primary Amine | Maleic Anhydride | Water | Rhodanine-3-acetic acid derivatives |

| Primary Amine | Methyl (2-chloroacetyl)carbamate | Triethylamine, MeCN, Room Temperature | N-Substituted Rhodanines |

A classical and straightforward method for the synthesis of the rhodanine core involves the condensation of thiourea (B124793) or its derivatives with thioglycolic acid. This reaction is typically catalyzed by a protic acid and provides a direct route to the rhodanine skeleton. This method is advantageous due to the ready availability of the starting materials. The reaction of N-aryl thioureas with thioglycolic acid, for instance, directly yields N-aryl rhodanines in a single step. This approach is considered efficient and atom-economical.

Strategies for N3-Substitution in Rhodanine Chemistry

The nitrogen atom at the N3 position of the rhodanine ring is a key site for introducing structural diversity. The substituent at this position can significantly influence the biological activity of the resulting molecule.

The introduction of an alpha-methylbenzyl group at the N3 position can be achieved through several synthetic strategies. A common method is the N-alkylation of a pre-formed rhodanine core. This typically involves the reaction of rhodanine with an alpha-methylbenzyl halide (e.g., bromide or chloride) in the presence of a base. The base, such as potassium carbonate or cesium carbonate, deprotonates the nitrogen of the rhodanine, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the alpha-methylbenzyl halide. rsc.org

Alternatively, the alpha-methylbenzyl moiety can be incorporated from the outset in a one-pot synthesis. In this approach, alpha-methylbenzylamine is used as the primary amine component in a multicomponent reaction with carbon disulfide and a suitable three-carbon building block like ethyl chloroacetate. semanticscholar.org

Table 2: General Conditions for N3-Alkylation of Rhodanine

| Alkylating Agent | Base | Solvent | Temperature |

| alpha-Methylbenzyl bromide | Potassium Carbonate | Acetonitrile (B52724) | Room Temperature to Reflux |

| alpha-Methylbenzyl chloride | Cesium Carbonate | DMF or NMP | Room Temperature |

Strategies for C5-Substitution in Rhodanine Chemistry

The C5 position of the rhodanine ring contains an active methylene (B1212753) group, which is readily deprotonated to form a nucleophilic carbanion. This reactivity allows for the introduction of a wide variety of substituents at this position. ekb.eg

The introduction of an ethyl group at the C5 position can be accomplished through the alkylation of a rhodanine derivative. This reaction typically involves the treatment of a 3-substituted rhodanine with a base to generate the C5-carbanion, followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide. The choice of base and reaction conditions is crucial to ensure selective C5-alkylation without promoting side reactions.

Another prominent method for C5-functionalization is the Knoevenagel condensation of a rhodanine with an aldehyde or ketone. f1000research.com While this method is primarily used to introduce arylidene or alkylidene moieties, subsequent reduction of the exocyclic double bond can provide a route to C5-alkylated rhodanines. For the introduction of an ethyl group, a two-step process could be envisioned involving a Knoevenagel condensation with acetaldehyde (B116499) followed by catalytic hydrogenation.

A more direct approach for C5-alkylation involves a three-component reaction of an amine, carbon disulfide, and an α-chloro-β,γ-alkenoate ester, which can lead to the formation of 5-alkylidene rhodanines. nih.gov Subsequent modification of the alkylidene group could potentially yield a 5-ethyl substituted rhodanine.

Knoevenagel Condensation Reactions for C5 Functionalization

The Knoevenagel condensation is a cornerstone reaction for the functionalization of the C5 position of the rhodanine ring. researchgate.netnih.gov This reaction involves the condensation of an active methylene compound—in this case, the rhodanine ring—with an aldehyde or ketone, typically catalyzed by a weak base. nih.gov The methylene group at the C5 position of rhodanine is sufficiently acidic to be deprotonated, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a 5-ylidene rhodanine derivative, characterized by an exocyclic double bond at the C5 position. mdpi.com

This method is highly versatile for creating a diverse library of 5-substituted rhodanine analogues. For the synthesis of the parent structure of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine, the Knoevenagel condensation would first be employed with acetaldehyde to form 5-ethylidene-3-(alpha-methylbenzyl)rhodanine. A subsequent reduction step of the exocyclic double bond is then required to yield the final saturated 5-ethyl group.

The reaction conditions for the Knoevenagel condensation can be varied significantly to optimize yield and purity. A range of catalysts and solvents have been successfully employed, as detailed in the table below.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Piperidine | Ethanol | Reflux | 2-6 h | 70-90 |

| Sodium Acetate (B1210297) | Acetic Acid | 100-120 | 4-8 h | 65-85 |

| Alum (15 mol%) | Water | MW (600W) | 3-6 min | 88-95 |

| Choline (B1196258) Chloride/Urea (B33335) | None (DES) | 90-100 | 1 h | 75-95 |

| Ionic Liquid | None | Room Temp | 1-2 h | 80-98 |

This table presents illustrative data compiled from various research findings on Knoevenagel condensation for rhodanine derivatives. researchgate.net

Advanced Synthetic Techniques and Optimization Protocols

To improve the efficiency, environmental impact, and speed of rhodanine synthesis, researchers have moved beyond conventional heating and solvent systems, exploring advanced techniques and green chemistry protocols.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of rhodanine synthesis, particularly the Knoevenagel condensation, microwave irradiation offers significant advantages over classical heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. acs.orgresearchgate.net

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficiency allows for the swift formation of 5-arylidene rhodanines. For instance, a one-pot, two-step protocol has been developed where the initial formation of the N-substituted rhodanine ring followed by a Knoevenagel condensation are both performed under microwave-assisted conditions, yielding the final products in high purity after simple precipitation. acs.orgacs.org This approach is highly effective for generating libraries of rhodanine derivatives for screening purposes. researchgate.net

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of rhodanine derivatives. nih.gov These approaches aim to minimize waste, avoid hazardous solvents, and utilize renewable resources and energy-efficient processes.

Key green strategies include:

Use of Aqueous Media: Water has been used as a solvent in alum-catalyzed Knoevenagel condensations, providing an environmentally benign alternative to volatile organic solvents.

Deep Eutectic Solvents (DES): Mixtures such as choline chloride and urea can act as both the solvent and catalyst, offering a biodegradable and low-cost reaction medium. researchgate.netmazums.ac.ir Syntheses in DES are often characterized by simple work-up procedures, where the product can be isolated by simple filtration after the addition of water.

Solvent-Free Conditions: Reactions can be conducted under solvent-free conditions, for example, by using a task-specific ionic liquid that acts as both the catalyst and reaction medium. researchgate.net This minimizes solvent waste and can lead to significantly increased yields.

Ultrasound Irradiation: Sonochemical-assisted procedures provide an alternative energy source that can accelerate conversions and improve reaction rates and product quality in multicomponent syntheses of rhodanine derivatives. researchgate.net

Stereoselective Synthesis of Chiral Rhodanine Derivatives

The synthesis of specific stereoisomers is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. For a molecule like this compound, chirality exists at the benzylic carbon of the N3-substituent. This existing chiral center can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.

When reducing the exocyclic double bond of a precursor like (Z)-5-ethylidene-3-((R)-alpha-methylbenzyl)rhodanine, the chiral N-substituent can direct the hydrogenation to occur preferentially from one face of the double bond, leading to a diastereomeric excess of one of the two possible products, (5R)- or (5S)-5-Ethyl-3-((R)-alpha-methylbenzyl)rhodanine. The alpha-methylbenzyl group, in this case, acts as an internal chiral auxiliary. nih.govresearchgate.net The degree of diastereoselectivity would depend on the specific reducing agent and reaction conditions used.

Furthermore, methods exist for the asymmetric synthesis of rhodanines where a new chiral center is introduced, often at the C5 position. Organocatalysis has been successfully applied to the asymmetric Michael addition of substituted rhodanines to α,β-unsaturated ketones, catalyzed by bulky chiral primary amines, achieving excellent diastereoselectivities and enantioselectivities. While not directly applicable to the synthesis of the title compound, these methods highlight the feasibility of creating C5-chiral rhodanine derivatives with high stereocontrol.

Iii. Structure Activity Relationship Sar Studies of 5 Ethyl 3 Alpha Methylbenzyl Rhodanine Analogues

Influence of N3-Substituent Modifications on Biological Activity

The substituent attached to the nitrogen atom at position 3 (N3) plays a critical role in modulating the pharmacological effects of rhodanine (B49660) analogues. Research has consistently shown that the size, shape, and electronic nature of this group can dictate the compound's potency and interaction with biological targets. researchgate.net

One notable SAR study highlighted that for N3-substituted rhodanines, an increase in the size of the substituent, regardless of its hydrophilic or hydrophobic character, tends to decrease activity. nih.govresearchgate.net This suggests that steric hindrance may be a limiting factor, where overly bulky groups prevent the molecule from fitting optimally into the target's binding site. nih.govresearchgate.net For instance, enlarging an N3-substituent from a methyl group to larger groups like isopropyl, carboxyethyl, or benzyl (B1604629) can lead to a two- or three-fold decrease in anticancer activity. researchgate.net This underscores the delicate balance required for the N3 position; the substituent must be large enough to contribute to binding but not so large as to cause unfavorable steric clashes.

| N3-Substituent | Relative Size | Impact on Anticancer Activity | Reference |

| -CH₂COOH | Small | Baseline Activity | researchgate.net |

| -CH(CH₃)COOH | Small | Slight Increase | researchgate.net |

| Isopropyl | Medium | Decrease | researchgate.net |

| Carboxyethyl | Medium | Decrease | researchgate.net |

| Benzyl | Large | Significant Decrease | researchgate.net |

Conformational and Electronic Effects of the alpha-Methylbenzyl Group

From an electronic standpoint, the phenyl ring of the benzyl group contributes to the molecule's properties through pi-stacking interactions and hydrophobic interactions with the target protein. Computational studies using Density Functional Theory (DFT) have shown that substituents on the rhodanine core influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ekb.eg These orbitals are critical in determining the chemical reactivity and charge transfer capabilities of the molecule, which are fundamental to its interaction with biological macromolecules. ekb.eg The alpha-methylbenzyl group, being largely non-polar, can favorably interact with hydrophobic pockets within a target enzyme or receptor.

Influence of C5-Substituent Modifications on Biological Activity

The C5 position of the rhodanine ring is another critical hotspot for structural modification. This position is often derivatized via Knoevenagel condensation to introduce a variety of substituents, frequently an arylidene moiety. nih.govmdpi.com The electronic properties of the substituent at the C5 position significantly affect the molecule's activity.

Studies have shown that attaching hydrophobic arylidene groups with additional electron-withdrawing substituents at the C5 position enhances antibacterial activity. nih.gov For example, the introduction of a benzylidene group at C5 has been shown to be more favorable for inhibitory potency against certain phosphatases (like PRL-3) than a 5-naphthylidene substitution. nih.gov This indicates that the specific shape and electronic nature of the aromatic system at C5 are key determinants of activity. The presence of substituents with a hydrophobic character at this position often enhances inhibitory effects, likely by engaging with hydrophobic regions of the target protein. nih.gov

| C5-Substituent Base | Attached Group | Observation | Reference |

| Benzylidene | Unsubstituted | Favorable Activity | nih.gov |

| Naphthylidene | Unsubstituted | Weaker Activity vs. Benzylidene | nih.gov |

| Benzylidene | Electron-withdrawing group (e.g., -NO₂) | Enhanced antibacterial activity | nih.gov |

| Cinnamilidene | Extended conjugation | Slightly better inhibition vs. Benzylidene | mdpi.com |

Steric and Hydrophobic Contributions of the Ethyl Group

Steric Contributions: The ethyl group is a relatively small and flexible alkyl chain. Its size influences how the rhodanine core can orient itself within a binding pocket. Compared to a simple hydrogen atom, the ethyl group provides additional bulk that can help to anchor the molecule in a specific conformation, potentially increasing binding affinity if the pocket can accommodate it.

Positional Isomerism and its Impact on Ligand-Target Interactions

Positional isomerism, which involves changing the location of substituents on the aromatic rings or the core scaffold, can have a dramatic impact on biological activity. This is because the precise three-dimensional arrangement of atoms and functional groups is what governs the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between a ligand and its target. nih.gov

For instance, in a series of rhodanine analogues, compounds with a single substituent on the C2 position of a phenyl ring showed the best inhibitory activity across all tested cell lines. benthamdirect.combenthamscience.com Moving that same substituent to a different position (e.g., C3 or C4) would likely alter the molecule's ability to form key interactions within the target's binding site, leading to reduced potency. Molecular docking studies often reveal that specific atoms, like the oxygen from a phenoxy group or sulfur atoms from the rhodanine ring, achieve key interactions with binding site residues. nih.gov If positional isomerism shifts these atoms even by a small distance, these critical interactions can be lost, diminishing or abolishing the compound's biological effect.

Quantitative Structure-Activity Relationship (QSAR) Models for Rhodanine Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. scirp.org For rhodanine derivatives, QSAR models have been successfully developed to understand the key structural features that drive their efficacy and to predict the activity of new, unsynthesized analogues. benthamdirect.comscirp.org

These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of rhodanine compounds with known biological activities. The descriptors can represent various properties of the molecules, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (describing molecular connectivity)

A mathematical model is then generated that links these descriptors to the observed activity. For example, a QSAR study on the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma produced a model with good statistical fitting and internal validation (R² = 0.75; Q²LOO = 0.64). benthamdirect.combenthamscience.com This indicates that the model can reliably explain the variance in the data and has predictive potential.

Predictive Modeling of Bioactivity based on Structural Descriptors

The ultimate goal of a QSAR model is to serve as a predictive tool. scirp.org By inputting the structural descriptors of a novel rhodanine compound into a validated QSAR equation, researchers can estimate its biological activity before undertaking its chemical synthesis and biological testing. This in silico approach significantly accelerates the drug discovery process. scirp.org

The descriptors included in successful QSAR models provide direct insight into the SAR. For instance, the model for T-cell lymphoma cytotoxicity included descriptors (MATS2e, MATs7e, RDF060p) that pointed to the importance of having atoms with higher polarizability in the outer regions of the molecules. nih.govbenthamdirect.com This finding aligns with molecular docking results, which showed that key binding interactions were achieved through oxygen and sulfur atoms—both of which are highly polarizable—located on the periphery of the rhodanine derivatives. nih.govbenthamdirect.com Therefore, these predictive models not only forecast the activity of new compounds but also provide a deeper, quantitative understanding of the molecular properties essential for potent ligand-target interactions.

V. Mechanistic Elucidation of Biological Actions for 5 Ethyl 3 Alpha Methylbenzyl Rhodanine Analogues

Cellular Pathway Interrogation

Beyond direct target engagement, understanding the impact of rhodanine (B49660) analogues on complex cellular pathways and processes provides a more complete picture of their biological activity.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. eurekaselect.com Anti-apoptotic members of this family, such as Bcl-2 itself, prevent cell death, and their overexpression is a hallmark of many cancers. A new class of 3-aryl-rhodanine benzoic acid derivatives has been specifically designed as inhibitors of these anti-apoptotic proteins. nih.gov Potent compounds from this class were found to bind to Bcl-2 with submicromolar Kᵢ values and exhibited selectivity for Bcl-2 over other family members like Bcl-xL. nih.gov By binding to a hydrophobic groove on the surface of anti-apoptotic proteins, these rhodanine derivatives mimic the action of pro-apoptotic BH3-only proteins, thereby preventing the sequestration of pro-apoptotic effectors and promoting cell death. nih.gov Furthermore, certain S-glucosylated rhodanines have been shown to inhibit the expression of the Bcl-2 gene, adding another layer to their modulatory activity. nih.gov

The antiproliferative effects of some rhodanine analogues are linked to their ability to interfere with the cell cycle. For example, 5-benzylidene-3-ethyl-rhodanine has been identified as an anticancer agent that causes S-phase arrest in leukemic cells. nih.gov This suggests that the compound affects processes critical for DNA replication. nih.gov Similarly, a specific S-glucosylated rhodanine derivative was found to arrest the cell population at the S-phase in HepG2 cancer cells, leading to a significant accumulation of cells in this phase (49.6% compared to 39.15% in controls). nih.gov This arrest of the cell cycle prevents cancer cells from dividing and can ultimately trigger apoptosis.

Allosteric Regulation and Covalent Modification Mechanisms

The interaction between rhodanine analogues and their protein targets can be complex, sometimes involving sites other than the primary active site (allosteric regulation) or the formation of strong, covalent bonds.

Allosteric Regulation: Evidence suggests that some rhodanine derivatives act as allosteric regulators, binding to a site on the protein distinct from the active site to induce a conformational change that modulates the protein's activity. wikipedia.org The noncompetitive inhibition of penicillin-binding proteins by arylalkylidene rhodanines is indicative of an allosteric mechanism. nih.gov In this scenario, the inhibitor does not compete with the substrate for the active site but binds elsewhere, altering the enzyme's conformation and reducing its catalytic efficiency.

Covalent Modification: The rhodanine scaffold contains an exocyclic double bond at the 5-position, which can act as a Michael acceptor. This chemical feature allows for the potential of covalent bond formation with nucleophilic residues, such as cysteine, on target proteins. researchgate.net Indeed, a crystal structure of a 5-benzylidenerhodanine-based inhibitor in complex with the HCV RNA polymerase NS5B revealed a covalent bond between the inhibitor and a cysteine residue within an allosteric binding site. researchgate.net Although this specific interaction was found to be reversible, it highlights the capacity of the rhodanine core to engage in covalent modification, a mechanism that can lead to potent and prolonged inhibition. researchgate.netkhanacademy.org

Vi. Advanced Analytical Characterization Methodologies in Rhodanine Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques offer insights into the connectivity of atoms and the nature of chemical bonds, as well as confirming the purity of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule.

For 5-Ethyl-3-(alpha-methylbenzyl)rhodanine, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton present in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.5 ppm. The methine proton of the alpha-methylbenzyl group would likely resonate as a quartet, due to coupling with the adjacent methyl protons, at approximately 5.8-6.0 ppm. The methyl protons of this group would, in turn, appear as a doublet around 1.6-1.8 ppm. The ethyl group at the 5-position of the rhodanine (B49660) ring would give rise to a quartet for the methylene (B1212753) protons (around 2.5-2.8 ppm) and a triplet for the terminal methyl protons (around 1.2-1.4 ppm). The proton at the 5-position of the rhodanine ring is expected to show a signal around 4.2-4.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts for this compound would include signals for the two carbonyl groups of the rhodanine ring, with the C=O resonating at approximately 170-175 ppm and the C=S at a much lower field, typically around 195-205 ppm. The carbons of the phenyl ring would appear in the 125-140 ppm range. The methine carbon of the alpha-methylbenzyl group is expected around 50-55 ppm, and its methyl carbon at about 15-20 ppm. The carbons of the 5-ethyl group and the C5 of the rhodanine ring would also show characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl-H | 7.20 - 7.50 (m) | 125.0 - 140.0 |

| CH-Ph | 5.80 - 6.00 (q) | 50.0 - 55.0 |

| CH₃-CH | 1.60 - 1.80 (d) | 15.0 - 20.0 |

| Rhodanine C5-H | 4.20 - 4.50 (t) | 45.0 - 50.0 |

| CH₂-CH₃ | 2.50 - 2.80 (q) | 25.0 - 30.0 |

| CH₂-CH₃ | 1.20 - 1.40 (t) | 10.0 - 15.0 |

| C=O | - | 170.0 - 175.0 |

| C=S | - | 195.0 - 205.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. d=doublet, t=triplet, q=quartet, m=multiplet.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₃H₁₅NOS₂), the expected exact mass can be calculated. An ESI-HRMS analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution data would allow for the confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing cleavage at the benzylic position or loss of the ethyl group.

Table 2: Predicted ESI-HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₆NOS₂⁺ | 266.0724 |

| [M+Na]⁺ | C₁₃H₁₅NNaOS₂⁺ | 288.0544 |

Note: These are theoretical values. Experimental values should be within a few ppm of the calculated mass.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the rhodanine ring, typically in the range of 1700-1750 cm⁻¹. The thiocarbonyl (C=S) group usually shows a weaker absorption in the region of 1200-1250 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The rhodanine ring itself and the phenyl group constitute chromophores that absorb UV light. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of these electronic transitions, typically in the range of 200-400 nm.

Table 3: Predicted IR and UV-Vis Absorption Data for this compound

| Technique | Functional Group/Transition | Predicted Absorption Range |

| IR | C=O (carbonyl) stretching | 1700 - 1750 cm⁻¹ |

| IR | C=S (thiocarbonyl) stretching | 1200 - 1250 cm⁻¹ |

| IR | C-H (aromatic/aliphatic) stretching | 2850 - 3100 cm⁻¹ |

| UV-Vis | π → π* transitions | 200 - 400 nm |

Note: These are general ranges and the exact positions of the absorption bands can be influenced by the solvent and molecular environment.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of compounds. For a moderately polar compound like this compound, several chromatographic methods are applicable.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used to achieve good separation.

Column Chromatography is the standard method for the purification of multigram quantities of the compound. Using silica (B1680970) gel as the stationary phase and an optimized eluent system (e.g., a hexane/ethyl acetate gradient), this compound can be isolated from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis of purity and for preparative purification. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) (often with a small amount of an acid like formic acid or trifluoroacetic acid), would be suitable for assessing the purity of the final product with high resolution.

X-ray Crystallography for Ligand-Target Complex Structures

While not a routine characterization method for all synthesized compounds, X-ray crystallography provides the most definitive three-dimensional structural information. This technique is particularly valuable in medicinal chemistry for understanding how a ligand, such as a rhodanine derivative, binds to its biological target (e.g., an enzyme).

Vii. Future Directions and Research Opportunities for 5 Ethyl 3 Alpha Methylbenzyl Rhodanine

Development of Novel Rhodanine (B49660) Derivatives with Enhanced Potency and Selectivity

The rhodanine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. eurekaselect.comnih.gov Future research will undoubtedly focus on the rational design and synthesis of novel rhodanine derivatives that exhibit improved potency against specific biological targets while minimizing off-target effects. A key strategy in this endeavor involves the strategic modification of the rhodanine core, particularly at the C-5 and N-3 positions, which have been identified as critical for modulating biological activity. eurekaselect.com

The development of hybrid molecules, where the rhodanine scaffold is combined with other pharmacologically active motifs, represents another promising avenue. This approach aims to create multifunctional molecules that can interact with multiple targets or exhibit synergistic effects. For example, conjugating rhodanines with known anticancer agents could lead to the development of novel therapeutics with enhanced efficacy and reduced potential for drug resistance.

Exploration of Untapped Biological Targets and Pathways

While rhodanine derivatives have been extensively studied for their effects on a range of established biological targets, there remains a vast, unexplored landscape of potential molecular interactions. Future research will likely venture into identifying and validating novel biological targets and pathways that can be modulated by 5-Ethyl-3-(alpha-methylbenzyl)rhodanine and its analogs.

One area of growing interest is the targeting of protein-protein interactions (PPIs), which are fundamental to many cellular processes and are often dysregulated in disease. The development of small molecules, such as rhodanine derivatives, that can disrupt or stabilize specific PPIs holds immense therapeutic potential. For example, research has shown that certain rhodanine compounds can inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, a critical step in the viral replication cycle.

Another frontier is the investigation of rhodanine derivatives as modulators of epigenetic targets. Epigenetic modifications, such as histone acetylation, play a crucial role in gene expression and are implicated in various diseases, including cancer. The discovery of rhodanine-based compounds that can inhibit histone acetyltransferases (HATs) or other epigenetic enzymes could open up new avenues for therapeutic intervention.

Furthermore, the potential of rhodanine derivatives in tackling neurodegenerative diseases is an emerging area of research. For instance, studies have explored the ability of certain rhodanine analogs to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.

Integration of Artificial Intelligence and Machine Learning in Rhodanine Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and rhodanine-based research is no exception. These computational tools can significantly accelerate the design and optimization of novel rhodanine derivatives by analyzing vast datasets and identifying complex structure-activity relationships that may not be apparent through traditional methods.

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational technique, is being enhanced by machine learning algorithms. By training ML models on large datasets of rhodanine compounds with known biological activities, it is possible to develop predictive models that can accurately estimate the potency of new, untested derivatives. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted activity.

De novo drug design, powered by deep learning and generative models, offers an even more innovative approach. These AI systems can learn the underlying chemical principles from existing rhodanine structures and generate entirely new molecules with desired properties. Techniques like reinforcement learning can further refine this process by rewarding the generation of molecules that are predicted to have high potency and favorable drug-like characteristics. While the direct application of these advanced AI techniques to rhodanine design is still in its early stages, the general success of AI in drug discovery suggests a promising future for this approach.

Challenges and Prospects in Rhodanine-Based Chemical Biology Research

Despite the significant potential of rhodanine-based compounds, there are several challenges that need to be addressed in their development as therapeutic agents. One of the most prominent issues is the classification of some rhodanine derivatives as Pan-Assay Interference Compounds (PAINS). researchgate.netnih.govresearchgate.netnih.gov PAINS are compounds that can appear as "hits" in high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. This can lead to a high rate of false positives and wasted resources.

The prospect of overcoming these challenges lies in a more nuanced and informed approach to rhodanine-based drug discovery. It is crucial to move beyond simple PAINS alerts and conduct rigorous experimental validation to confirm the mechanism of action of any hit compound. Advanced medicinal chemistry strategies, such as the design of constrained analogs or the use of bioisosteric replacements, can be employed to improve the drug-like properties of rhodanine derivatives while retaining their desired biological activity. eurekaselect.comresearchgate.netnih.govacs.org The continued exploration of the vast chemical space around the rhodanine scaffold, guided by both traditional SAR and modern computational methods, holds the promise of unlocking the full therapeutic potential of this remarkable class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 5-Ethyl-3-(α-methylbenzyl)rhodanine, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via microwave-assisted Knoevenagel condensation using ionic liquid catalysts like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) in aqueous media. This method reduces reaction time (from hours to minutes) and improves yield (up to 85%) compared to conventional heating. Key parameters include microwave power (300–500 W), temperature (80–100°C), and molar ratios of reactants (e.g., 1:1.2 rhodanine:aldehyde). Post-reaction, the ionic liquid can be recovered and reused, enhancing sustainability .

Q. How should researchers characterize the structural purity of 5-Ethyl-3-(α-methylbenzyl)rhodanine?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., ethyl at C5, α-methylbenzyl at N3) and detect Z/E isomerism in the exocyclic double bond.

- IR : Identify thione (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase.

- X-ray crystallography : Resolve stereochemical ambiguities in solid-state configurations .

Q. What standardized assays are recommended for initial antimicrobial or anticancer screening of this compound?

- Methodological Answer :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report minimum inhibitory concentrations (MICs) as the average of triplicate readings .

- Anticancer : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges (1–100 µM). Include positive controls (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological profile of 5-Ethyl-3-(α-methylbenzyl)rhodanine?

- Methodological Answer : Systematically modify substituents at key positions:

- C5 ethyl group : Replace with bulkier alkyl chains (e.g., propyl, isopropyl) to enhance lipophilicity and membrane penetration.

- N3 α-methylbenzyl : Explore electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups on the aryl ring to modulate target affinity.

- Exocyclic double bond : Introduce heterocyclic moieties (e.g., pyridine, benzothiazole) to improve selectivity. Validate changes via comparative bioassays and molecular docking (e.g., Autodock Vina) against targets like EGFR or DNA gyrase .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., pan-assay interference vs. target-specific effects)?

- Methodological Answer :

- Counteract Michael acceptor interference : Perform assays in reducing environments (e.g., add glutathione) to distinguish covalent binding from specific interactions.

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to confirm target engagement.

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target proteins .

Q. How can the mechanism of action for this compound’s anticancer activity be elucidated?

- Methodological Answer :

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).

- ROS detection : Use DCFDA probes to measure reactive oxygen species (ROS) generation, linking to mitochondrial dysfunction.

- In vivo validation : Test in xenograft models with biomarkers (e.g., caspase-3 activation) and compare with rhodanine derivatives lacking the α-methylbenzyl group .

Q. What methodologies ensure reproducibility in synthesizing and testing 5-Ethyl-3-(α-methylbenzyl)rhodanine across labs?

- Methodological Answer :

- Detailed SOPs : Document reaction conditions (e.g., microwave irradiation time, cooling rate) and purification steps (e.g., recrystallization solvent ratios).

- Inter-lab validation : Share batches with independent labs for bioactivity retesting.

- Data transparency : Publish raw spectral data (NMR, HPLC) and crystal structures in open repositories .

Methodological Considerations for Data Integrity

Q. How should researchers address potential false positives in rhodanine-based assays?

- Answer : Implement:

- Cytotoxicity counterscreens : Use non-malignant cell lines (e.g., HEK293) to exclude non-selective toxicity.

- Thiol quenching : Add β-mercaptoethanol to assay buffers to neutralize reactive Michael acceptors.

- Dose-response curves : Ensure activity is concentration-dependent, not saturating at high doses .

Q. What computational tools are suitable for predicting the ADMET profile of this compound?

- Answer : Use in silico platforms like SwissADME or ADMETLab 2.0 to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.